2H-1,2,3-Triazole-2-ethanol

描述

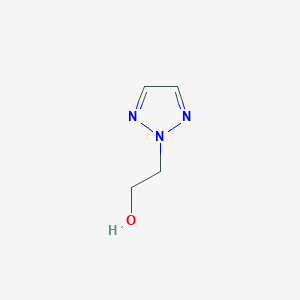

2H-1,2,3-Triazole-2-ethanol is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-Triazole-2-ethanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes that optimize reaction conditions for large-scale synthesis. These methods often employ green chemistry principles, such as using non-toxic solvents and minimizing waste .

化学反应分析

Condensation with Hydrazine and Thiourea

Reactions of 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole derivatives with nucleophiles like hydrazine hydrate or thiourea in ethanol under basic conditions yield pyrazole and thiazole hybrids. For example:

-

Reagent : Hydrazine hydrate

Product : 3-Amino-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile (3 )

Yield : 81%

Conditions : Reflux in ethanol with piperidine (2 hours)

Characterization :

Cyclization with Thiosemicarbazide

Reactions with thiosemicarbazide produce thiazolidinone-triazole hybrids.

-

Product : 5-(2-Phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazinan-4-one

Yield : 78%

Key features : Antibacterial activity against Staphylococcus aureus (MIC = 16 μg/mL) .

Regioselective Reduction Reactions

Triazole diesters undergo chemoselective reductions to form monoalcohol esters.

Sodium Borohydride (NaBH₄) Reduction

-

Substrate : Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (1a )

Product : Dimethyl 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (2a )

Yield : 98.5%

Conditions : NaBH₄ in methanol/THF, 3 minutes .

| Reaction Step | Reagents/Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| Ketone reduction | NaBH₄ (1 mmol), MeOH/THF | Triazole monoalcohol ester | 98.5 |

| Ester reduction (partial) | Excess NaBH₄, extended time | Triazole diol | 60–70 |

Acid-Catalyzed Alkylation

NH-1,2,3-triazoles react with alcohols under acid catalysis to form N-alkylated derivatives.

-

Catalyst : Brønsted or Lewis acid (e.g., H₂SO₄)

Substrates : Allylic alcohols, diarylmethanols

Regioselectivity : N²-substitution dominates for allylic alcohols (92–97% yield) .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Terminal alkynes and azides form 1,4-disubstituted triazoles in ethanol.

-

Example :

Substrates : Phenylacetylene, benzyl azide

Product : 1-Benzyl-4-phenyl-1H-1,2,3-triazole

Yield : 65% (thermal conditions), 95% (Cu catalysis) .

Antibacterial Activity

Triazole-ethanol hybrids exhibit significant bioactivity:

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Thiazinanone-triazole | Staphylococcus aureus | 16 | |

| Pyrazole-triazole | Escherichia coli | 32 |

Mechanistic Insights

科学研究应用

2H-1,2,3-Triazole-2-ethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Acts as a ligand in coordination chemistry and can bind to metal ions.

Medicine: Exhibits antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Industry: Used in the production of agrochemicals and materials with specific properties

作用机制

The biological activity of 2H-1,2,3-Triazole-2-ethanol is primarily due to its ability to interact with various enzymes and receptors in the body. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzyme activity or modulate receptor function. This compound can target pathways involved in cell proliferation, apoptosis, and microbial growth .

相似化合物的比较

1H-1,2,3-Triazole: Another isomer with similar biological activities but different chemical properties.

1,2,4-Triazole: Known for its antifungal properties and used in drugs like fluconazole and itraconazole.

Benzotriazole: Used as a corrosion inhibitor and in photographic chemicals

Uniqueness: 2H-1,2,3-Triazole-2-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

生物活性

2H-1,2,3-Triazole-2-ethanol is a compound within the triazole family known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

The compound is characterized by its stable triazole ring structure, which is resistant to hydrolysis and enzymatic degradation. This stability allows it to interact with various biological targets, including enzymes and receptors, leading to a wide range of pharmacological effects such as antimicrobial, antifungal, anticancer, and anti-inflammatory activities .

Biomolecular Targets:

The primary targets of this compound include various enzymes and receptors involved in critical biochemical pathways. Its interaction with these biomolecules can influence cellular processes such as signaling pathways and gene expression.

Mode of Action:

The compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways.

- Receptor Binding: The compound may act as a ligand for specific receptors, altering cellular responses .

Pharmacokinetics:

The pharmacokinetic profile of this compound indicates good stability under varying pH conditions and resistance to oxidative stress. This property enhances its potential as a therapeutic agent.

Antimicrobial and Antifungal Properties

Research has demonstrated that 2H-1,2,3-triazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

- Case Study: A study evaluated the antimicrobial efficacy of triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of 2H-1,2,3-triazole derivatives has been explored through various studies:

- Case Study: A recent study synthesized several triazole derivatives and assessed their cytotoxicity against cancer cell lines. One derivative showed an IC50 value of 0.8 μM against a resistant strain of cancer cells, indicating potent anticancer activity .

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties:

- Research Findings: In vitro studies revealed that certain derivatives could significantly reduce pro-inflammatory cytokine production in activated macrophages .

Table 1: Biological Activities of 2H-1,2,3-Triazole Derivatives

Synthesis and Research Applications

The synthesis of 2H-1,2,3-triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (click chemistry), which allows for the efficient formation of the triazole ring under mild conditions. This synthetic versatility has led to the development of numerous derivatives with enhanced biological activities.

属性

IUPAC Name |

2-(triazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c8-4-3-7-5-1-2-6-7/h1-2,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZSPTGFCIPYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435549 | |

| Record name | 2H-1,2,3-Triazole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146984-27-2 | |

| Record name | 2H-1,2,3-Triazole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。